molecular formula C20H23N3O B3896649 (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

Cat. No.: B3896649
M. Wt: 321.4 g/mol
InChI Key: HTDQYPHLMUYLDA-VIBAAIGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a phenylprop-2-en-1-imine moiety. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 1-(2-methoxyphenyl)piperazine, is synthesized through the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst.

    Condensation Reaction: The piperazine derivative is then subjected to a condensation reaction with cinnamaldehyde under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylprop-2-en-1-imine moiety can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a candidate for the development of new drugs targeting specific receptors or pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine ring and is used to treat major depressive disorder.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used in the treatment of hypertension.

Uniqueness

(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is unique due to its specific structural features, such as the combination of a piperazine ring with a 2-methoxyphenyl group and a phenylprop-2-en-1-imine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-24-20-12-6-5-11-19(20)22-14-16-23(17-15-22)21-13-7-10-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3/b10-7+,21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQYPHLMUYLDA-VIBAAIGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.